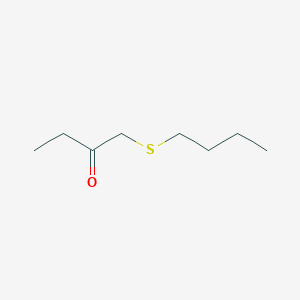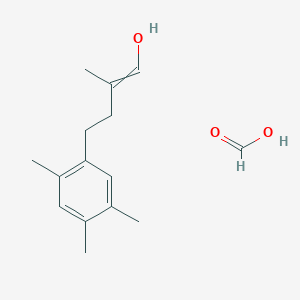![molecular formula C20H19NO4 B14195698 4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid CAS No. 844473-80-9](/img/structure/B14195698.png)
4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid is a complex organic compound characterized by the presence of an anthracene moiety linked to a butanoic acid chain through a methoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid typically involves the reaction of anthracene-9-carboxylic acid with butanoic acid derivatives under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the anthracene moiety and the butanoic acid chain . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various anthracene derivatives, hydroxylated compounds, and substituted anthracene derivatives .
Scientific Research Applications
4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid exerts its effects involves its ability to interact with various molecular targets. The anthracene moiety can intercalate with DNA, disrupting the normal function of the nucleic acid and potentially leading to cell death . Additionally, the compound can form complexes with metal ions, which may enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid: Similar in structure but contains a fluorenyl group instead of an anthracene moiety.
4-({[(Anthracen-9-yl)methoxy]carbonyl}amino)benzoic acid: Contains a benzoic acid group instead of a butanoic acid chain.
Uniqueness
4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid is unique due to its specific combination of an anthracene moiety and a butanoic acid chain, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and form metal complexes makes it particularly valuable in medicinal chemistry and materials science .
Properties
CAS No. |
844473-80-9 |
|---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-(anthracen-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)10-5-11-21-20(24)25-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-4,6-9,12H,5,10-11,13H2,(H,21,24)(H,22,23) |
InChI Key |
MVOUYOLOPXPYCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14195618.png)
![Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]-](/img/structure/B14195620.png)
![N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14195624.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B14195631.png)
![N-(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)acetamide](/img/structure/B14195634.png)
![4-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14195638.png)


![1-Iodo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14195648.png)
![Ethyl [(4-methylpentyl)sulfanyl]acetate](/img/structure/B14195649.png)

![1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one](/img/structure/B14195666.png)
![(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone](/img/structure/B14195675.png)
